N-[2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-[(4-methylphenyl)methyl]ethanediamide
Description
Molecular Formula: C₂₃H₂₉N₃O₂ Molecular Weight: 379.5 g/mol CAS No.: 955530-74-2
This compound features a tetrahydroquinoline core substituted with an ethyl group at the 1-position and a 4-methylphenylmethyl group linked via an ethanediamide bridge.
Properties
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-[(4-methylphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-3-26-14-4-5-20-15-18(10-11-21(20)26)12-13-24-22(27)23(28)25-16-19-8-6-17(2)7-9-19/h6-11,15H,3-5,12-14,16H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSAQTRWUMMEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Ethyl vs. Aromatic Ring Modifications: Fluorophenyl (electron-withdrawing) and methoxyphenyl (electron-donating) groups alter target binding kinetics .
- Biological Activity : Piperazine-containing analogues show superior neuroactivity, while methoxyphenyl derivatives exhibit stronger anticancer effects .
Physicochemical Properties
Thermal Stability : Target compound decomposes at 215°C, compared to 198°C for the methoxyphenyl analogue .
Research Findings and Mechanistic Insights
- Enzyme Inhibition : The target compound inhibits acetylcholinesterase (AChE) with a Ki of 8.3 µM, comparable to donepezil (Ki: 6.7 µM) .
- Anticancer Activity : Demonstrates moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 25 µM), outperforming cyclohexyl analogues (IC₅₀: 42 µM) .
- Synergistic Effects : Combining with piperazine derivatives enhances neuroprotection in in vitro Parkinson’s models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
